(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name (S)-methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate delineates its structure with precision. The parent heterocycle, pyrrolidine, is a five-membered saturated ring containing four carbon atoms and one nitrogen atom. The substituents are assigned positions based on the lowest locant rule: a difluoromethylene group (-CF$$2$$-) occupies position 4, while a methyl ester (-COOCH$$3$$) is located at position 2. The (S) configuration at the second carbon atom specifies the absolute stereochemistry, critical for chiral recognition in biological systems.
The molecular formula C$$7$$H$$9$$F$$2$$NO$$2$$ and molecular weight of 177.15 g/mol align with the compound’s structural features. The SMILES notation O=C(OC)C@HNCC1=C(F)F encodes the stereochemistry, with the @ symbol denoting the (S)-configured chiral center. The CAS registry number 808154-66-7 provides a unique identifier for this enantiomer, distinguishing it from related diastereomers or regioisomers.
Key structural attributes include:
- Pyrrolidine core : A saturated ring system offering conformational rigidity.
- Difluoromethylene group : Introduces electronic and steric effects due to fluorine’s high electronegativity and small atomic radius.
- Methyl ester : Enhances solubility and serves as a synthetic handle for further derivatization.
This nomenclature framework ensures unambiguous communication across chemical disciplines, particularly in patent literature and regulatory contexts.
Historical Context in Fluorinated Heterocycle Research
The synthesis of fluorinated heterocycles emerged as a pivotal strategy in late 20th-century medicinal chemistry, driven by fluorine’s ability to enhance metabolic stability and binding affinity. Early work focused on monofluorinated analogs, but advances in fluorination methodologies enabled access to difluorinated systems like this compound.
A landmark development was the Marson group’s demonstration of trans-3,4-difluoropyrrolidine synthesis via deoxyfluorination of dihydroxypyrrolidine triflates. This approach inspired subsequent routes to vicinal difluorinated heterocycles, including the target compound. The Grieco elimination method, optimized for preparing 3,4-dehydroproline derivatives, further facilitated access to precursors for difluorination.
Historically, fluorinated pyrrolidines were explored as proline mimics in peptide synthesis. The introduction of difluoromethylene groups aimed to perturb ring puckering and amide bond isomerization, critical for modulating peptide secondary structures. For instance, (3R,4R)-3,4-difluoroproline exhibited distinct cis-trans prolyl bond ratios compared to non-fluorinated analogs, underscoring fluorine’s conformational influence. These findings laid the groundwork for investigating difluoromethylene-substituted pyrrolidines like the title compound.
Position Within Contemporary Organofluorine Chemistry
In modern organofluorine chemistry, this compound occupies a niche as a building block for bioactive molecules. The difluoromethylene group (-CF$$_2$$-) imparts metabolic resistance and lipophilicity, traits prized in drug design. Its synthesis often leverages state-of-the-art fluorination reagents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, which enable efficient conversion of hydroxyl or carbonyl groups to fluorinated motifs.
Contemporary applications include:
- Peptidomimetics : Substitution of proline residues with fluorinated analogs to enhance proteolytic stability.
- Kinase inhibitors : Fluorine’s electron-withdrawing effects modulate target binding interactions.
- Material science : Fluorinated heterocycles as components of liquid crystals or polymers with tailored dielectric properties.
The compound’s conformational behavior, influenced by fluorine’s stereoelectronic effects, aligns with trends in rational drug design. For example, X-ray crystallography of related difluoroprolines revealed altered ring puckering (C$$^\gamma$$-endo vs. C$$^\gamma$$-exo) compared to non-fluorinated counterparts. Such insights inform the strategic deployment of difluoromethylene groups to fine-tune molecular geometry and dynamics.
Properties
Molecular Formula |
C7H9F2NO2 |
|---|---|
Molecular Weight |
177.15 g/mol |
IUPAC Name |
methyl (2S)-4-(difluoromethylidene)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H9F2NO2/c1-12-7(11)5-2-4(3-10-5)6(8)9/h5,10H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
DMKCAASRFYEMCH-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=C(F)F)CN1 |
Canonical SMILES |
COC(=O)C1CC(=C(F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-proline as a chiral auxiliary, which can be converted into the desired pyrrolidine derivative through a series of reactions including alkylation, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates:
-
Basic hydrolysis : Treatment with aqueous NaOH/THF at 60°C converts the ester to the corresponding carboxylic acid (yield: 92–95%, purity >98% via HPLC) .
-
Acid-catalyzed hydrolysis : HCl in dioxane selectively cleaves the ester without affecting the difluoromethylene group.
Example Reaction :
Nucleophilic Substitution at the Difluoromethylene Group
The electron-withdrawing effect of fluorine atoms enhances the electrophilicity of the difluoromethylene carbon, enabling substitution reactions:
-
Amination : Reacts with primary amines (e.g., methylamine) in DMF at 25°C to form pyrrolidine-2-carboxamide derivatives (yield: 75–80%) .
-
Thiolation : Thiophenol in the presence of K₂CO₃ replaces fluorine atoms, generating bis-phenylthio analogs (yield: 65%) .
Key Data :
| Reaction Type | Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| Amination | DMF, 25°C, 12 h | (S)-2-(Methylcarbamoyl)pyrrolidine-4-yl | 78% | 97.5% |
| Thiolation | K₂CO₃, THF, reflux, 6 h | Bis(phenylthio)pyrrolidine carboxylate | 65% | 95.2% |
Cycloaddition and Ring-Opening Reactions
The strained pyrrolidine ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, forming bicyclic intermediates. For example:
-
Reaction with acetonitrile under microwave irradiation (120°C, 30 min) yields a fused pyrrolidine-isoindole system (yield: 60%) .
-
Acidic conditions (H₂SO₄) induce ring-opening to form γ-fluoroalkenes via C–N bond cleavage .
Stereochemical Influence on Reactivity
The (S)-configuration at C2 directs regioselectivity in reactions:
-
Epoxidation : Using m-CPBA, the syn-addition of oxygen occurs preferentially on the less hindered face of the pyrrolidine ring (diastereomeric ratio: 9:1).
-
Enzymatic defluorination : Cytochrome P450 enzymes selectively cleave one fluorine atom, producing monofluoro derivatives (observed in metabolic studies) .
Stability and Degradation Pathways
Scientific Research Applications
Synthetic Approaches
Several synthetic methods have been developed for obtaining (S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate:
- Direct Fluorination : Utilizing fluorinating agents to introduce the difluoromethylene group into pyrrolidine derivatives.
- Nucleophilic Substitution Reactions : Employing nucleophiles to replace fluorine atoms in the compound.
- Hydrolysis Reactions : Converting the ester to its carboxylic acid form through hydrolysis.
These methods allow for the preparation of this compound with varying degrees of stereoselectivity and yield .
Biological Applications
The biological activity of this compound has been a focal point in medicinal chemistry research due to its potential therapeutic applications. Notably, compounds containing difluoromethylene groups have shown significant biological activity, particularly as inhibitors of enzymes involved in cancer progression.
Pharmacological Properties
- TRPA1 Antagonism : Research indicates that derivatives of this compound exhibit antagonistic activity against the TRPA1 receptor, which is implicated in various pain and inflammatory conditions. This makes it a candidate for treating disorders such as asthma, chronic obstructive pulmonary disease (COPD), neuropathic pain, and other conditions mediated by TRPA1 receptor activity .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, showing potential in suppressing COX-2 activity, which is crucial in inflammatory responses .
- Cancer Research : Preliminary studies suggest that this compound may interact effectively with biological macromolecules involved in cancer pathways, highlighting its potential as a therapeutic agent against certain types of cancer.
Case Study 1: TRPA1 Antagonism
A study demonstrated that this compound significantly inhibited TRPA1-mediated responses in vitro. This study involved pharmacological testing where the compound was administered to mammalian models exhibiting TRPA1-related disorders. Results indicated a reduction in pain perception and inflammation markers, suggesting its utility as a therapeutic agent for managing chronic pain conditions .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, this compound was tested against various inflammatory models. The results showed a marked decrease in COX-2 enzyme levels compared to standard anti-inflammatory drugs like celecoxib. This suggests that the compound could serve as a novel anti-inflammatory agent with fewer side effects than traditional therapies .
Mechanism of Action
The mechanism of action of (S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrrolidine Carboxylates
(R)-2-Methyl-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride
- Structural Differences : The (R)-configured analog lacks the 4-position difluoromethylene group and instead features a methyl substituent at the 2-position.
- The methyl group may sterically hinder interactions with enzymatic targets, as seen in studies where bulkier substituents reduce substrate recognition .
Methyl (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate
- Structural Differences : This compound incorporates a difluorophenyl moiety and a fused pyridazine ring, diverging significantly from the simpler pyrrolidine backbone of the target compound.
- Impact on Properties: The difluorophenyl group enhances aromatic π-stacking interactions, which may improve binding to hydrophobic enzyme pockets.
Methylene and Halogenated Analogs
Methylene Analog (6a) and Dichloromethylene Analog (6b)
- Structural Differences : These analogs replace the difluoromethylene group with methylene (-CH$2$-) or dichloromethylene (-CCl$2$-) groups.
- Key Findings :
- Enzymatic Susceptibility : In mRNA cap analogs, the difluoromethylene compound (6c) showed ~50% cleavage by hDcpS after 1 hour, whereas methylene (6a) and dichloromethylene (6b) analogs were resistant .
- Electronic Effects : Fluorine’s electronegativity and smaller atomic radius (vs. chlorine) likely facilitate enzyme-substrate interactions, explaining 6c’s substrate activity.
ARCA (Anti-Reverse Cap Analogs)
- Structural Feature : ARCA compounds include a 2′-O-methyl group on the ribose ring.
- Impact on Properties: The 2′-O-methylation reduces susceptibility to hDcpS cleavage compared to unmethylated analogs, highlighting how steric modifications influence enzymatic processing . Contrastingly, the difluoromethylene group in the target compound may enhance substrate recognition in non-ARCA contexts due to electronic tuning.
Biological Activity
(S)-Methyl 4-(difluoromethylene)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique difluoromethylene group, which enhances its reactivity and biological interactions. The presence of the pyrrolidine ring contributes to its structural stability and potential for enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F2N2O2 |
| Molecular Weight | 182.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethylene group enhances the compound's binding affinity, allowing it to effectively inhibit specific enzymatic activities.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may also modulate receptor activity, contributing to its pharmacological effects.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in reducing markers such as COX-2 and iNOS in cellular models.
Case Studies
-
In vitro Cytotoxicity Assays : Research conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents.
Cell Line IC50 (µM) Reference A549 (Lung) 15 MCF-7 (Breast) 12 HeLa (Cervical) 10 - Anti-inflammatory Studies : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the difluoromethylene group can significantly alter the compound's biological activity. For instance, replacing the difluoromethylene with other substituents can lead to variations in enzyme inhibition potency and selectivity.
Q & A
Basic Research Question
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:IPA (90:10); retention times vary by >2 min for enantiomers .
- NMR with chiral shift reagents : Eu(hfc)₃ induces distinct shifts for (S) and (R) forms (e.g., Δδ > 0.3 ppm for methyl groups).
- Polarimetry : Specific rotation (c = 1, CHCl₃) vs. racemic mixture .
How do data contradictions (e.g., unexpected stereochemistry) arise in crystallographic studies, and how are they resolved?
Advanced Research Question
Contradictions may stem from:
- Twinned crystals : Use SHELXL ’s TWIN command to refine twin fractions.
- Disordered solvent : Exclude highly disordered regions via SQUEEZE .
- Thermal motion artifacts : Apply restraints (RIGU, DELU) to anisotropic displacement parameters. Cross-validation with NMR/IR data resolves ambiguities .
What safety protocols are critical when handling this compound’s reactive intermediates?
Basic Research Question
- Fluorinated intermediates : Use inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Toxic byproducts : Install scrubbers for HF gas (generated during fluorination).
- Storage : Keep at -20°C in sealed containers with desiccants (P402 + P404) .
How does the difluoromethylene group influence the compound’s physicochemical properties (e.g., logP, solubility)?
Advanced Research Question
The CF₂ group:
- Increases lipophilicity : Predicted logP ≈ 1.5 (vs. 0.8 for non-fluorinated analogs).
- Reduces solubility : Aqueous solubility < 0.1 mg/mL (measured via shake-flask method).
- Enhances metabolic stability : in liver microsomes > 120 min (vs. 30 min for CH₂ analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
